molecular formula C25H23N7O2 B6564574 N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxyacetamide CAS No. 1006276-53-4

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxyacetamide

Numéro de catalogue: B6564574
Numéro CAS: 1006276-53-4
Poids moléculaire: 453.5 g/mol
Clé InChI: XMFUJNFSKDIMOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The molecule is substituted at the 1-position of the pyrazolopyrimidine ring with a 2,4-dimethylphenyl group, introducing steric bulk and lipophilicity. A methyl group at the 3-position of the pyrazole ring and a phenoxyacetamide side chain at the 5-position further modulate its physicochemical and binding properties.

Propriétés

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O2/c1-16-9-10-21(17(2)11-16)31-24-20(13-28-31)25(27-15-26-24)32-22(12-18(3)30-32)29-23(33)14-34-19-7-5-4-6-8-19/h4-13,15H,14H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFUJNFSKDIMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name / ID Core Structure Key Substituents Molecular Formula (if available) Notable Properties/Applications References
Target Compound Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl; 3-methylpyrazole; phenoxyacetamide Not provided Presumed kinase inhibition (inferred)
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide Pyrazolo[3,4-d]pyrimidine 2,3-Dimethylphenyl; 4-ethoxybenzamide C28H27N7O2 (inferred) Higher lipophilicity due to ethoxy group
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine-pyrazole Phenyl; thieno-pyrimidine fusion Not provided Enhanced electronic properties (sulfur atom)
Example 33 () Pyrazolo[3,4-d]pyrimidine-chromenone 3-Methylpyrazole; chromen-4-one; fluorophenyl Not provided Kinase inhibition (patented)
Example 52 () Pyrazolo[3,4-d]pyrimidine-sulfonamide 4-Amino; benzenesulfonamide; fluorophenyl Not provided High molecular weight (579.1 g/mol)

Substituent Effects on Activity and Solubility

  • Aryl Group Variations: The target compound’s 2,4-dimethylphenyl group (vs. The 4-methyl group in ’s compound introduces symmetry, which could improve crystallinity . Phenoxyacetamide vs.
  • Core Modifications: Replacing pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine (as in ) introduces a sulfur atom, altering electron distribution and possibly improving binding to cysteine-rich kinase domains. Chromenone-linked derivatives (e.g., ) exhibit extended conjugation, likely targeting ATP-binding pockets in kinases.

Pharmacological Implications

  • Kinase Inhibition: Compounds with pyrazolo[3,4-d]pyrimidine cores (e.g., ) are frequently explored as kinase inhibitors. The phenoxyacetamide group in the target compound could mimic ATP’s adenine ring, competing for binding.
  • Selectivity : The 2,4-dimethylphenyl group may confer selectivity over analogs with para-substituted aryl groups (e.g., 4-methylphenyl in ), which could alter binding pocket interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.